Antimicrobial agent-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antimicrobial agent-9 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. It is used in various applications, including medicine, agriculture, and industrial processes, to control harmful microbial populations. This compound is part of a broader class of antimicrobial agents that have been developed to combat the increasing threat of microbial resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimicrobial agent-9 typically involves a multi-step chemical process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Antimicrobial agent-9 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as hydroxide or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions often result in halogenated or alkylated products.

Scientific Research Applications

Antimicrobial agent-9 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on microbial cell structures and functions, providing insights into microbial resistance mechanisms.

Medicine: Explored as a potential therapeutic agent for treating bacterial, fungal, and viral infections.

Industry: Applied in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.

Mechanism of Action

The mechanism of action of Antimicrobial agent-9 involves multiple pathways:

Membrane Disruption: The compound interacts with microbial cell membranes, causing physical damage and increased permeability.

Reactive Oxygen Species (ROS) Generation: It induces the production of ROS, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

Enzyme Inhibition: This compound can inhibit key enzymes involved in microbial metabolism, disrupting essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Copper Nanoparticles: Known for their antimicrobial properties through ROS generation and membrane disruption.

Silver Nanoparticles: Used in various biomedical applications for their broad-spectrum antimicrobial activity.

Quaternary Ammonium Compounds: Commonly used disinfectants that disrupt microbial cell membranes.

Uniqueness

Antimicrobial agent-9 is unique due to its specific combination of membrane disruption, ROS generation, and enzyme inhibition mechanisms. This multi-faceted approach makes it highly effective against a wide range of microorganisms, including those resistant to other antimicrobial agents.

Properties

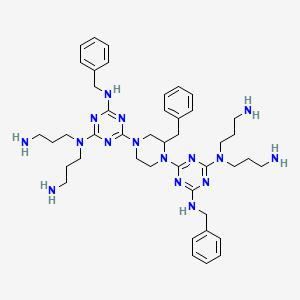

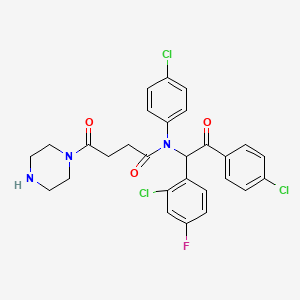

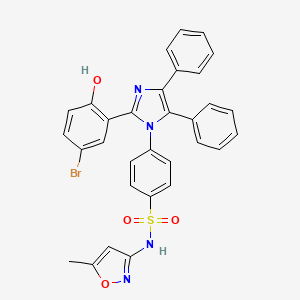

Molecular Formula |

C43H62N16 |

|---|---|

Molecular Weight |

803.1 g/mol |

IUPAC Name |

4-N,4-N-bis(3-aminopropyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C43H62N16/c44-20-10-24-56(25-11-21-45)40-50-38(48-31-35-16-6-2-7-17-35)52-42(54-40)58-28-29-59(37(33-58)30-34-14-4-1-5-15-34)43-53-39(49-32-36-18-8-3-9-19-36)51-41(55-43)57(26-12-22-46)27-13-23-47/h1-9,14-19,37H,10-13,20-33,44-47H2,(H,48,50,52,54)(H,49,51,53,55) |

InChI Key |

UQGVMWKDGZUMDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCCN)CCCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCCN)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)

![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)

![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)

![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)

![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)